molecular formula C11H13ClO3 B1497503 5-(3-Chlorophenoxy)pentanoic acid CAS No. 7170-52-7

5-(3-Chlorophenoxy)pentanoic acid

Cat. No.: B1497503
CAS No.: 7170-52-7
M. Wt: 228.67 g/mol
InChI Key: GHDJNPDNWTXTND-UHFFFAOYSA-N
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Description

5-(3-Chlorophenoxy)pentanoic acid is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67200 . It is a main product in the category of chemistry .


Synthesis Analysis

The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis has been studied . The process is green and sustainable, demonstrating the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorine atom attached to the third carbon of the phenyl group, and a pentanoic acid attached via an oxygen atom . The InChI Key for this compound is GHDJNPDNWTXTND-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 386.13ºC at 760 mmHg and a density of 1.229g/cm3 .

Safety and Hazards

The safety data sheet for 5-(3-Chlorophenoxy)pentanoic acid provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

IUPAC Name

5-(3-chlorophenoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-4-3-5-10(8-9)15-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDJNPDNWTXTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651867
Record name 5-(3-Chlorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-52-7
Record name 5-(3-Chlorophenoxy)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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